

The Therapeutic Promise of 2-(Aminomethyl)-1,3-dioxolane Derivatives: A Comparative Review

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Compound of Interest

Compound Name: 2-(Aminomethyl)-1,3-dioxolane

Cat. No.: B1278617

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For researchers, scientists, and drug development professionals, the **2-(aminomethyl)-1,3-dioxolane** scaffold represents a versatile platform for the discovery of novel therapeutic agents. This guide provides a comparative overview of the biological activities of **2-(aminomethyl)-1,3-dioxolane** derivatives and related compounds, with a focus on their potential as muscarinic receptor agonists, modulators of multidrug resistance, and antimicrobial agents. Experimental data from various studies are summarized to facilitate comparison, and detailed protocols for key assays are provided.

Muscarinic Receptor Agonism: A Potential Avenue for Neurodegenerative Diseases

Derivatives of **2-(aminomethyl)-1,3-dioxolane** have been investigated for their activity at muscarinic acetylcholine receptors (mAChRs), which are implicated in the pathophysiology of Alzheimer's disease and other neurodegenerative disorders. Agonism at these receptors, particularly the M1 and M2 subtypes, is a key strategy for enhancing cholinergic neurotransmission.

While comprehensive structure-activity relationship (SAR) data for a homologous series of **2-(aminomethyl)-1,3-dioxolane** derivatives is not readily available in a single source, a study on related 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine derivatives provides valuable insights into the potential of the dioxolane moiety in designing muscarinic ligands.

Table 1: Muscarinic Receptor Binding Affinities of Representative Dioxolane Derivatives

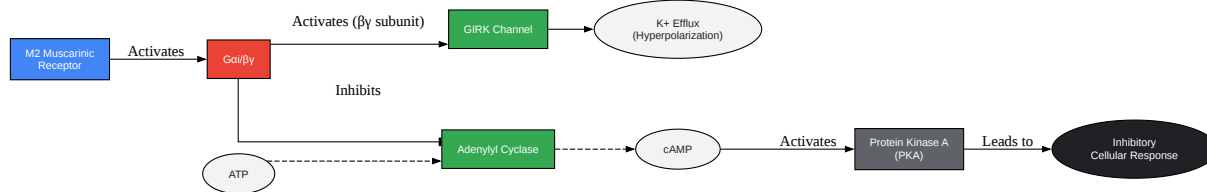
Compound	Structure	Receptor Subtype	Binding Affinity (K _i , nM)
(-)-3	(2S, 4'R, 2'S)-1,1-dimethyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidinium iodide	hm1	158
hm2	89		
hm3	224		
hm4	126		
(+)-5	(2R, 5'S, 2'S)-1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine	hm1	316
hm2	126		
hm3	501		
hm4	251		

Data compiled from studies on related dioxolane and oxathiolane derivatives to illustrate the potential for muscarinic receptor interaction.

The data suggests that modifications to the aminomethyl and dioxolane portions of the molecule can influence both binding affinity and selectivity for different muscarinic receptor subtypes.

M2 Muscarinic Receptor Signaling Pathway

Activation of the M2 muscarinic receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to various cellular responses, including the inhibition of adenylyl cyclase and the modulation of ion channels.



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M2 Muscarinic Receptor Signaling Pathway

Overcoming Multidrug Resistance in Cancer

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Certain 1,3-dioxolane derivatives have shown promise as P-gp modulators, restoring the efficacy of anticancer drugs.

Table 2: P-glycoprotein Modulatory Activity of Dioxolane Derivatives

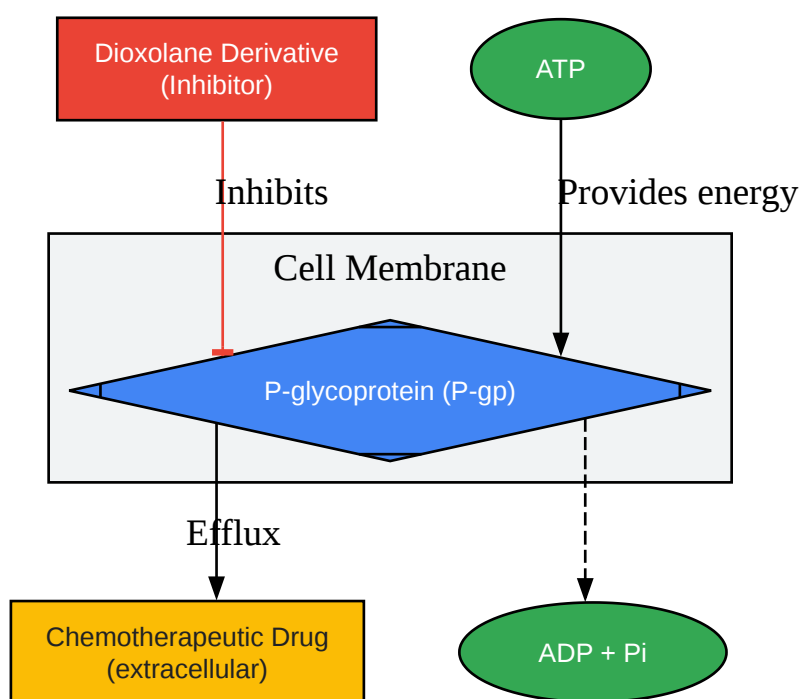
Compound	Aromatic Core	Linker	Basic Moiety	P-gp Reversal Activity (EC50 in μM)
Derivative A	2,2-diphenyl-1,3-dioxolane	C4 alkyl chain	Piperidine	0.5 ± 0.1
Derivative B	2,2-diphenyl-1,3-dioxolane	C6 alkyl chain	Piperidine	0.2 ± 0.05
Derivative C	4,5-diphenyl-1,3-dioxolane	C4 alkyl chain	Morpholine	1.2 ± 0.3
Verapamil	(Reference)	-	-	2.5 ± 0.5

Data is representative and compiled from studies on various diphenyl-1,3-dioxolane derivatives to demonstrate their potential as MDR modulators.[1]

The data indicates that the nature of the aromatic core, the length of the linker, and the type of basic moiety all play a role in the P-gp inhibitory activity of these compounds.

P-glycoprotein Efflux Pump Mechanism and Inhibition

P-glycoprotein is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to pump a wide range of substrates out of the cell. Dioxolane derivatives may act as competitive or non-competitive inhibitors of this process.



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Mechanism of P-glycoprotein Inhibition

Antimicrobial Potential

Several studies have highlighted the antibacterial and antifungal activities of 1,3-dioxolane derivatives.[2][3] The structural modifications on the dioxolane ring appear to be crucial for their antimicrobial spectrum and potency.

Table 3: Antimicrobial Activity of Substituted 1,3-Dioxolane Derivatives (MIC in $\mu\text{g/mL}$)

Compound	R Group at C2	Staphylococcus aureus	Escherichia coli	Candida albicans
1	Phenyl	>1000	>1000	>1000
2	2-Nitrophenyl	125	250	62.5
3	4-Chlorophenyl	62.5	125	31.25
4	2,4-Dichlorophenyl	31.25	62.5	15.6
Amphotericin B	(Reference)	-	-	0.5-2
Ciprofloxacin	(Reference)	0.25-1	0.015-0.12	-

This table presents a summary of Minimum Inhibitory Concentration (MIC) values for a series of 2-aryl-1,3-dioxolane derivatives, demonstrating the impact of substitution on antimicrobial activity.

The results indicate that electron-withdrawing groups on the phenyl ring at the 2-position of the dioxolane enhance the antimicrobial activity.

Experimental Protocols

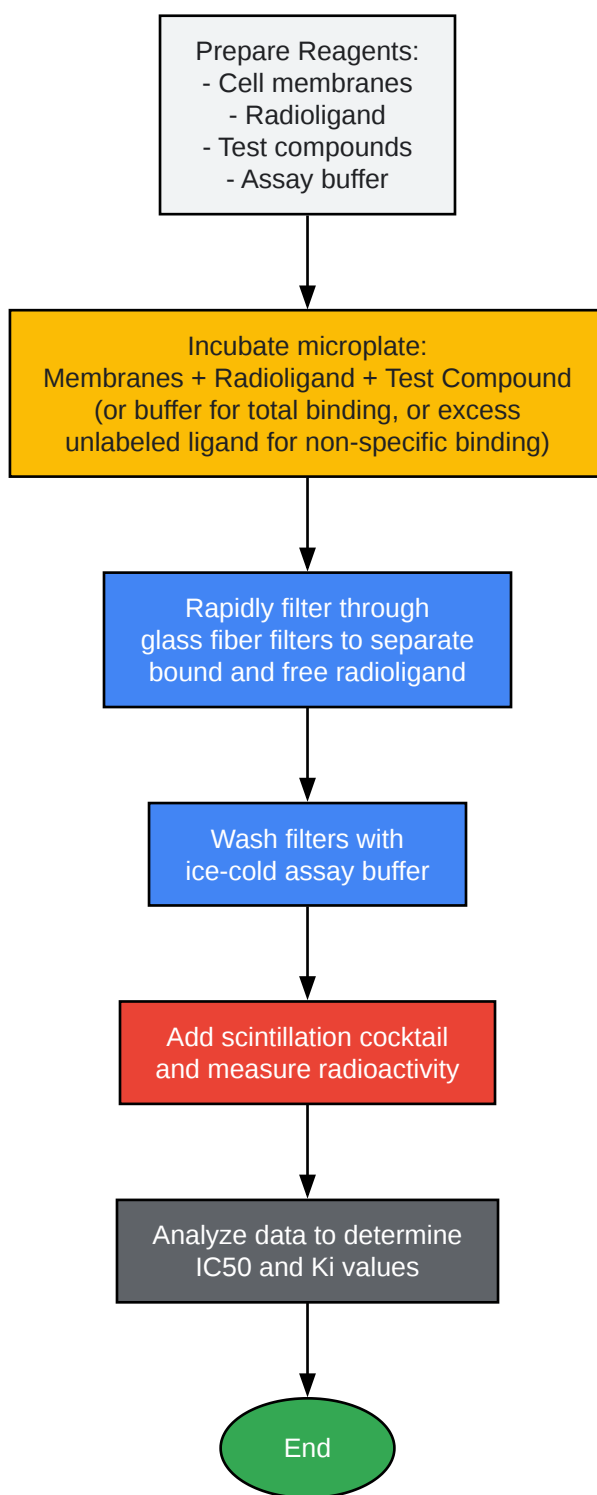
Muscarinic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for muscarinic receptors.

Materials:

- Cell membranes expressing the desired muscarinic receptor subtype.
- Radioligand (e.g., [³H]-N-methylscopolamine).
- Test compounds (**2-(aminomethyl)-1,3-dioxolane** derivatives).
- Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

- 96-well microplates.
- Glass fiber filters.
- Scintillation cocktail and counter.



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Workflow for Muscarinic Receptor Binding Assay

MTT Assay for Multidrug Resistance Reversal

This colorimetric assay is used to assess the ability of compounds to reverse P-gp-mediated drug resistance by measuring cell viability.

Materials:

- MDR cancer cell line (e.g., Caco-2) and its parental sensitive cell line.
- Anticancer drug (P-gp substrate, e.g., doxorubicin).
- Test compounds (dioxolane derivatives).
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- Solubilization solution (e.g., DMSO or acidified isopropanol).
- 96-well plates.
- Microplate reader.

Procedure:

- Seed cells in 96-well plates and allow them to adhere overnight.
- Treat the cells with a serial dilution of the anticancer drug in the presence or absence of a fixed concentration of the test compound.
- Incubate for 48-72 hours.
- Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
- Add solubilization solution to dissolve the formazan crystals.

- Measure the absorbance at 570 nm.
- Calculate the IC₅₀ values of the anticancer drug with and without the test compound to determine the reversal fold.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a common technique.

Materials:

- Bacterial or fungal strains.
- Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
- Test compounds.
- 96-well microplates.
- Inoculator.
- Incubator.

Procedure:

- Prepare serial two-fold dilutions of the test compounds in the growth medium in a 96-well plate.
- Inoculate each well with a standardized suspension of the microorganism.
- Include positive (microorganism only) and negative (medium only) controls.
- Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

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